molecular formula C18H14N4O6S B2960896 (E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 886910-87-8

(E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2960896
CAS No.: 886910-87-8
M. Wt: 414.39
InChI Key: AUXUSAABEHDYGC-BJMVGYQFSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with a 4-(methylsulfonyl)phenyl group at position 5 and an acrylamide moiety bearing a 3-nitrophenyl group at position 2. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the methylsulfonyl group enhances solubility and electron-withdrawing effects. The 3-nitro substituent on the phenyl ring may influence redox properties and binding affinity to biological targets .

Properties

IUPAC Name

(E)-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O6S/c1-29(26,27)15-8-6-13(7-9-15)17-20-21-18(28-17)19-16(23)10-5-12-3-2-4-14(11-12)22(24)25/h2-11H,1H3,(H,19,21,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXUSAABEHDYGC-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, mechanisms of action, and biological efficacy based on diverse sources.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(methylsulfonyl)aniline with various reagents to form the oxadiazole ring and subsequent coupling reactions to introduce the acrylamide moiety. The detailed synthetic pathway includes:

  • Formation of the Oxadiazole Ring :
    • Reacting 5-(4-(methylsulfonyl)phenyl)-1,3,4-thiadiazole with appropriate reagents.
  • Acrylamide Formation :
    • Coupling the oxadiazole with 3-nitrophenylacrylamide through standard peptide coupling techniques.

Antimicrobial Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans16Strong

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound's potential anticancer activity has also been explored. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways. For example:

  • Mechanism of Action : The compound may inhibit NF-κB and STAT3 signaling pathways, which are crucial for cancer cell survival and proliferation. This inhibition leads to increased apoptosis in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated several oxadiazole derivatives for their antibacterial activities against clinical isolates of Mycobacterium tuberculosis. The results indicated that certain modifications to the oxadiazole structure enhanced efficacy against drug-resistant strains .
  • Anticancer Research :
    Research focusing on the compound's effects on breast cancer cell lines demonstrated that it significantly reduced cell viability and induced apoptosis through caspase activation. This was attributed to its ability to disrupt NF-κB signaling .

Comparison with Similar Compounds

Heterocyclic Core Variations

Target Compound : 1,3,4-oxadiazole ring.

  • Compound 6g (): Contains a 1,2,3-triazole ring.
  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (): Features a thiazole ring.
    • Thiazole’s sulfur atom increases lipophilicity, which may enhance membrane permeability compared to the oxadiazole-based target compound .
  • (E)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (): Utilizes a 1,3,4-thiadiazole core.
    • The sulfur in thiadiazole may confer greater metabolic resistance but reduce solubility relative to oxadiazole .

Table 1: Heterocyclic Core Comparison

Core Structure Electron Density Lipophilicity Metabolic Stability
1,3,4-Oxadiazole (Target) Moderate Moderate High
1,2,3-Triazole () High Low Moderate
Thiazole () Low High Moderate
1,3,4-Thiadiazole () Low High Very High

Substituent Effects on Bioactivity

Target Compound : 3-Nitrophenyl (meta-nitro) and 4-(methylsulfonyl)phenyl groups.

  • Nitro Group Position :
    • Compound 5012 (): Features a para-nitro group on the phenyl ring.
  • Para-nitro substitution may enhance electron-withdrawing effects, increasing reactivity in redox reactions compared to the meta-nitro group in the target compound .
    • (E)-3-(3,4-Dihydroxyphenyl)-N-(4-(N-(5-methoxypyridin-2-yl)sulfamoylphenyl)acrylamide (): Contains dihydroxyphenyl.
  • Electron-donating hydroxyl groups improve antioxidant activity (50–200 µM in A549 cells), whereas the target’s nitro group may reduce such activity due to oxidative stress induction .

Methylsulfonyl vs. Sulfamoyl Groups :

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